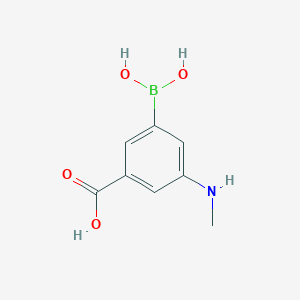
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid is an organic compound that features both boronic acid and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dihydroxyboranyl)-5-(methylamino)benzoic acid typically involves the introduction of boronic acid and amine groups onto a benzoic acid scaffold. One common method involves the reaction of 3-bromo-5-(methylamino)benzoic acid with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(dihydroxyboranyl)-5-(methylamino)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)benzoic acid: Similar structure but lacks the boronic acid group.
4-(Dihydroxyboranyl)benzoic acid: Similar structure but lacks the amine group.
3-(Aminomethyl)benzeneboronic acid: Similar structure but has a different substitution pattern on the aromatic ring.
Uniqueness
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid is unique due to the presence of both boronic acid and amine functional groups on the same aromatic ring
Propiedades
Fórmula molecular |
C8H10BNO4 |
|---|---|
Peso molecular |
194.98 g/mol |
Nombre IUPAC |
3-borono-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H10BNO4/c1-10-7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4,10,13-14H,1H3,(H,11,12) |
Clave InChI |
UBTKFMJWNSUQLO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)NC)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


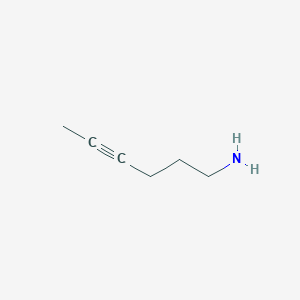
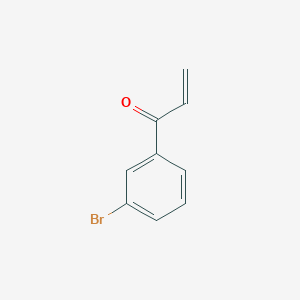
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
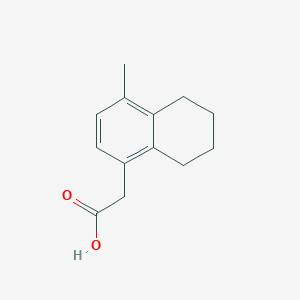
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
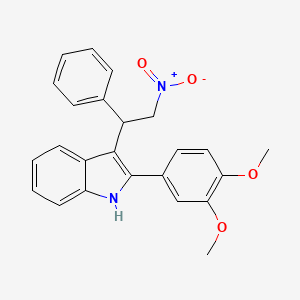
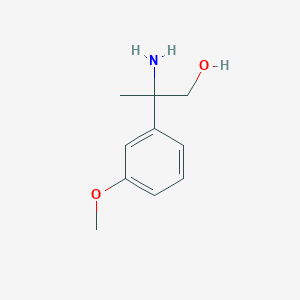
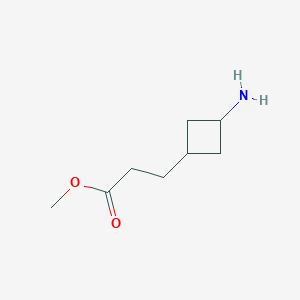

![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)

